molecular formula C19H19NO2 B096890 R(-)-N-ALLYLNORAPOMORPHINE HBR CAS No. 18426-17-0

R(-)-N-ALLYLNORAPOMORPHINE HBR

Cat. No.: B096890
CAS No.: 18426-17-0
M. Wt: 293.4 g/mol
InChI Key: XEXUKNQDDPKEIF-OAHLLOKOSA-N
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Description

®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is a complex organic compound belonging to the class of aporphine alkaloids. This compound is structurally characterized by a dibenzoquinoline core with hydroxyl groups at positions 10 and 11, and an allyl group at position 6. It is known for its significant pharmacological activities, particularly as a dopamine receptor agonist.

Scientific Research Applications

®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

Apomorphine is a non-selective dopamine agonist which activates both D2-like and, to a much lesser extent, D1-like receptors . It also acts as an antagonist of 5-HT2 and α-adrenergic receptors with high affinity .

Safety and Hazards

Apomorphine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction . It is also harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate dibenzoquinoline precursor.

    Hydroxylation: The hydroxyl groups at positions 10 and 11 are introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.

    Reduction: Reduction reactions can convert the quinoline core to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of various functional groups on the aromatic rings.

Comparison with Similar Compounds

    Apomorphine: Shares a similar core structure but lacks the allyl group.

    Morphine: Structurally related but with significant differences in functional groups and pharmacological activity.

    Aporphine: A simpler analog with a similar core but different substituents.

Uniqueness: ®-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is unique due to the presence of the allyl group and the specific arrangement of hydroxyl groups, which confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUKNQDDPKEIF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1477-58-3 (hydrochloride)
Record name 10,11-Dihydroxy-N-allylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90939810
Record name 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18426-17-0
Record name 10,11-Dihydroxy-N-allylnoraporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Prop-2-en-1-yl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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